Home > Products > Screening Compounds P2285 > 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea - 67616-08-4

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

Catalog Number: EVT-1598725
CAS Number: 67616-08-4
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea” is a urea derivative with a phenyl group and a 3,4-dimethoxyphenyl ethyl group attached to the nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of urea derivatives, with a planar CONH2 group. The presence of the phenyl and 3,4-dimethoxyphenyl ethyl groups would likely introduce additional complexity to the structure .

Chemical Reactions Analysis

Urea derivatives are known to undergo a variety of chemical reactions, including hydrolysis, condensation, and reactions with various electrophiles and nucleophiles . The presence of the phenyl and 3,4-dimethoxyphenyl ethyl groups may influence the reactivity of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the phenyl and 3,4-dimethoxyphenyl ethyl groups. These groups could potentially increase the lipophilicity of the compound, which could influence its solubility, boiling point, and other physical properties .

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON) and 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine (m-BON)

Compound Description: These radioiodinated compounds were investigated as potential SPECT radiopharmaceuticals for tumor imaging by targeting sigma receptors. [, ] In vivo biodistribution studies in mice showed high tumor uptake and retention, with low blood and muscle accumulation. [, ] This resulted in favorable tumor-to-blood and tumor-to-muscle ratios. [, ]

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: These four isomeric racemates are verapamil analogues designed to study the active conformations of verapamil. [] They were tested for cardiac depressant, vasorelaxant, and binding affinity to cat ventricles using (-)-[N-methyl-3H]desmethoxyverapamil (D888). []

5-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362)

Compound Description: KT-362 is a novel intracellular calcium antagonist that inhibits contractile responses to norepinephrine and methoxamine in rabbit aorta. [] It also affects calcium-induced contractions and residual responses to agonists in calcium-free media. []

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8)

Compound Description: This compound undergoes acid-promoted double cyclization to form the erythrinane skeleton, a key structural motif in certain alkaloids. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is an anti-ulcer drug with minimal impact on the central nervous system. [, ] It influences smooth muscle contractility, reduces gastric motility and secretion, and increases gastric mucosal blood flow. [, ]

Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)

Compound Description: TAK-603 is a potent bone resorption inhibitor currently undergoing clinical evaluation as a disease-modifying antirheumatic drug (DMARD). [, ] It effectively prevents osteoclast formation, bone resorption, and bone loss in ovariectomized mice. []

4-(4-Hydroxy-3-methoxyphenyl) derivative (2c, M-I) of TAK-603

Compound Description: M-I is a pharmacologically active metabolite of TAK-603 with anti-inflammatory effects in an adjuvant arthritic rat model, although less potent than TAK-603. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound’s crystal structure reveals a planar conformation with weak π–π interactions between the benzene rings. [] The crystal structure also shows hydrogen bonding networks involving water molecules. []

2-[(3,4-Dimethoxyphenyl)(pyrrolidinyl)methyl]cyclohexanone

Compound Description: This Mannich base displays biological activities and forms complexes with various metal ions, potentially enhancing its medicinal properties. []

1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH)

Compound Description: DDPH exhibits concentration-dependent effects on the action potential duration of guinea pig ventricular myocytes. [] It inhibits both inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in these cells. []

Overview

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is a compound that belongs to the class of phenylureas, which are characterized by the presence of a urea functional group attached to aromatic rings. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Source

This compound is synthesized through various chemical reactions involving substituted phenyl groups and urea derivatives. The synthesis methods often utilize nucleophilic substitution reactions and other organic synthesis techniques to yield the desired compound.

Classification

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can be classified as:

  • Chemical Class: Phenylurea
  • Functional Group: Urea
  • Substituents: Dimethoxyphenyl and phenyl groups
Synthesis Analysis

Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea typically involves the following steps:

  1. Formation of the Urea Linkage: The reaction begins with the formation of a urea bond between an amine and isocyanate or by reacting an amine with a carbonyl compound in the presence of activating agents.
  2. Nucleophilic Aromatic Substitution: A substituted phenol or phenyl compound reacts with an alkyl halide to form an ether or a substituted urea derivative.
  3. Final Coupling Reaction: The product from the previous step is then coupled with another phenyl group to form the final compound.

Technical Details

The synthesis may involve solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine may be used to facilitate reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This formula indicates that the compound consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Data

  • Molecular Weight: Approximately 306.38 g/mol
  • Structural Features: The compound contains a urea moiety (–NH–CO–NH–) linked to two aromatic rings, which include methoxy substituents that influence its solubility and reactivity.
Chemical Reactions Analysis

Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can participate in various chemical reactions including:

  • Hydrolysis: Under acidic or basic conditions, the urea bond may undergo hydrolysis to yield amines and carbon dioxide.
  • Oxidation: The methoxy groups can be oxidized under specific conditions to yield phenolic compounds.

Technical Details

These reactions often require specific conditions such as controlled temperature, pH levels, and the presence of catalysts or reagents to achieve desired outcomes without side reactions.

Mechanism of Action

Process

The mechanism of action for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea in biological systems may involve:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Interaction: It could interact with specific receptors in cellular pathways leading to physiological effects.

Data

Studies have shown that modifications on the phenyl rings can significantly alter binding affinity and efficacy towards biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to hydrophobic aromatic rings.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The urea functional group is susceptible to hydrolysis and can participate in further chemical transformations.
Applications

Scientific Uses

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research Studies: Utilized in studies investigating enzyme inhibition mechanisms or receptor-ligand interactions.

This compound's unique structure allows for further modifications that could enhance its biological activity or selectivity toward certain targets, making it a valuable candidate for future research in medicinal chemistry.

Introduction to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea as a Pharmacologically Relevant Scaffold

Structural and Functional Significance of Urea Derivatives in Medicinal Chemistry

The urea functional group (-NH-CO-NH-) constitutes a pharmacophore of exceptional versatility in drug design, serving as a conformational semi-rigid scaffold that supports precise three-dimensional positioning of substituents. Urea derivatives exhibit strong hydrogen-bonding capabilities, functioning as both donors (via N-H groups) and acceptors (via carbonyl oxygen), enabling high-affinity interactions with target proteins [1]. This is exemplified in 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea, where the urea linkage facilitates key molecular recognitions while maintaining metabolic stability relative to more labile functionalities like esters [5].

The molecule's structural features directly influence its pharmacological potential:

  • Hydrogen Bonding Capacity: The urea carbonyl (C=O stretching at 1630-1660 cm⁻¹ in IR spectroscopy) and N-H groups (3300-3500 cm⁻¹) create multiple points for target engagement [1].
  • Conformational Flexibility: The ethylene spacer (-CH₂-CH₂-) between the dimethoxyphenyl ring and urea nitrogen allows adaptive binding to biological targets [1].
  • Aromatic Stacking Potential: The unsubstituted phenyl ring participates in π-π interactions with aromatic amino acid residues in binding pockets [1].

Table 1: Impact of Urea Substituent Modifications on Complement Inhibition Activity (Classical Pathway)

CompoundR₁ (3-Position)R₂ (4-Position)IC₅₀ (μM)Activity Trend
Lead CompoundOCH₃OCH₃50.0Baseline
6cOC₂H₅OCH₃2.86~17x improvement
6dO-allylOCH₃1.75~28x improvement
6eOCH₂CO₂EtOCH₃6.20~8x improvement
6aHOCH₃>100 (35% inhib. at 100μg/mL)Significant loss
6fOCH₃H>100 (14% inhib. at 100μg/mL)Significant loss

Structure-activity relationship (SAR) studies in complement inhibitors reveal stringent requirements for bioactivity. Modifications at the 3-position methoxy group significantly modulate potency, with ethyl (6c) and allyl (6d) ethers enhancing activity 17-28 fold versus the lead compound. Conversely, removal of methoxy groups (6a, 6f) or introduction of benzyl groups (6b) drastically reduces inhibition, demonstrating the critical balance between steric bulk and electronic effects [5].

Role of 3,4-Dimethoxyphenethyl Motifs in Bioactive Compound Design

The 3,4-dimethoxyphenethyl moiety serves as a critical pharmacophoric element that significantly enhances the biological profile of compounds across therapeutic categories. This subunit contributes to both receptor affinity and pharmacokinetic properties through several mechanisms:

  • Electron-Donating Effects: Methoxy groups increase electron density on the aromatic ring, enhancing interactions with electron-deficient regions of target proteins [1].
  • Metabolic Considerations: The 3,4-dimethoxy configuration is susceptible to cytochrome P450-mediated O-demethylation, a primary metabolic pathway that can be exploited for prodrug design [1].
  • Receptor Specificity: This structural motif mimics endogenous neurotransmitters, explaining its prevalence in central nervous system-targeting agents [4] [5].

Notable bioactive compounds incorporating this motif include:

  • SA4503: A high-affinity sigma receptor ligand (Kᵢ = 1.75-4.63 nM) featuring the 3,4-dimethoxyphenethyl group attached to a piperazine core, demonstrating neuroprotective potential [1].
  • Antiviral PETT Analogs: 3,4-Dimethoxyphenylethyl-1,3,5-triazinyl thioureas exhibit anti-HIV activity (Selectivity Index up to 11) through reverse transcriptase inhibition [3].
  • Isopavine Alkaloids: Natural products like (-)-amurensine containing this moiety show promise for treating neurodegenerative disorders including Alzheimer's and Parkinson's diseases [4].

Table 2: Bioactivity of 3,4-Dimethoxyphenethyl-Containing Compounds

Compound ClassBiological Target/ActivityKey Structural FeaturesPotency
Sigma Ligands (SA4503)Sigma receptors3,4-Dimethoxyphenethyl + piperazineKᵢ = 1.75-4.63 nM
Triazinyl Thioureas (9k, 9n)HIV-1 reverse transcriptase3,4-Dimethoxyphenethyl + triazinyl thioureaSI = 3-11
Complement Inhibitors (7l)Classical pathway inhibition3,4-Dimethoxyphenethyl + optimized ureaIC₅₀ = 13 nM
Flurbiprofen HybridsAnti-inflammatory/neuroprotective1,2-Bis(3,4-dimethoxyphenyl)ethyl + flurbiprofenUnder investigation

SAR analysis demonstrates that modifications to the methoxy groups profoundly impact biological activity. Conversion to methylenedioxy (5-membered ring) maintains sigma receptor binding affinity, while larger substituents or demethylation drastically reduces potency. The ethylene linker length is optimal at two carbons; shorter chains diminish receptor interactions while longer chains reduce target specificity [1] [5]. Molecular modeling suggests the dimethoxyphenyl group occupies a hydrophobic pocket in biological targets, with the methoxy oxygen atoms forming hydrogen bonds with Thr114 and Tyr103 residues in sigma-1 receptor models [1].

Historical Context and Emergence of Arylurea-Based Therapeutics

The therapeutic exploration of arylurea derivatives represents a significant evolution in medicinal chemistry, with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea emerging as a scaffold of interest through systematic optimization of early lead compounds. Key developments include:

  • Early HTS Identification: High-throughput screening (HTS) of compound libraries identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate complement inhibitor (IC₅₀ = 50 μM). This hit exhibited the critical combination of the 3,4-dimethoxyphenyl group and urea linkage, though stereochemistry proved crucial—the S-enantiomer showed significantly greater activity than the R-counterpart [5].

  • Structural Optimization Breakthroughs:

  • Chain Extension: Introduction of 5-6 carbon chains at the 3-position methoxy (e.g., compounds 7c, 7d, 7k, 7l, 7o) boosted complement inhibition up to 1000-fold (IC₅₀ = 13 nM for 7l) compared to the initial hit [5].
  • Stereochemical Refinement: The S-configuration at the chiral center of the phenylethyl moiety proved essential for optimal target engagement, with R-enantiomers showing >80% reduction in activity [5].
  • Heterocyclic Integration: Replacement of phenyl groups with nitrogen-containing heterocycles expanded target profiles, exemplified by PETT (phenyl ethyl thiazolyl thiourea) derivatives evolving into anti-HIV clinical candidates [3].
  • Diverse Therapeutic Applications:
  • Complement System Modulation: Optimized arylureas inhibit C9 deposition across classical, lectin, and alternative pathways without affecting C3/C4 deposition, suggesting specific terminal pathway inhibition [5].
  • Antiviral Agents: Structural hybrids incorporating triazine cores (e.g., 3,4-dimethoxyphenylethyl-1,3,5-triazinyl thioureas) demonstrated HIV-1 reverse transcriptase inhibition with selectivity indices up to 11 [3].
  • Neuroactive Scaffolds: Integration with flurbiprofen created hybrids targeting neurodegenerative pathways, leveraging the 3,4-dimethoxyphenethyl group's affinity for neurological receptors [4].

Table 3: Evolution of Arylurea-Based Therapeutics from Early Leads to Optimized Candidates

Development StageRepresentative CompoundKey Structural FeaturesTherapeutic AreaAdvancement Status
Initial HTS Hit1-(3,4-Dimethoxyphenyl)-3-(1-phenylethyl)ureaMinimal scaffoldComplement inhibitionHTS lead (IC₅₀ = 50 μM)
First-Generation OptimizedCompound 7lC₅ alkyl chain at 3-positionComplement inhibitionPreclinical candidate (IC₅₀ = 13 nM)
Structural Hybrid3,4-Dimethoxyphenylethyl-1,3,5-triazinyl thiourea (9k)Triazine core + thioureaAnti-HIVIn vitro validation (SI = 3)
Multi-Target Agent(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBis-dimethoxyphenyl + flurbiprofenNeurodegenerative diseasesEarly-stage hybrid

The progression from simple symmetric diarylureas to asymmetrically substituted derivatives like 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea reflects a strategic shift in medicinal chemistry toward functionally complex scaffolds. This compound's structural features—differential aromatic substitution, chiral elements, and optimized chain lengths—enable precise modulation of diverse biological targets, positioning it as a versatile framework for future therapeutic innovation across neurological, immunological, and infectious disease applications [1] [3] [5].

Properties

CAS Number

67616-08-4

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)

InChI Key

YBVMNZMKNSBVJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.